molecular formula C18H18N4O4S2 B3010937 3,5-dimethoxy-N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921818-69-1

3,5-dimethoxy-N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B3010937
CAS No.: 921818-69-1
M. Wt: 418.49
InChI Key: CVPBPFPABBVLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,5-dimethoxy-N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide features a benzamide core substituted with 3,5-dimethoxy groups and a bis-thiazole scaffold interconnected via an ethyl bridge bearing an amide group. This structure combines electron-rich aromatic systems with hydrogen-bonding motifs, which are critical for interactions in biological or material applications.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-10-8-27-17(19-10)21-15(23)6-12-9-28-18(20-12)22-16(24)11-4-13(25-2)7-14(5-11)26-3/h4-5,7-9H,6H2,1-3H3,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPBPFPABBVLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethoxy-N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, with the CAS number 921818-69-1, is a compound characterized by its complex thiazole and benzamide structures. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C18H18N4O4S2
  • Molecular Weight : 418.5 g/mol
  • Structure : The compound features a thiazole ring, a benzamide moiety, and methoxy groups that contribute to its pharmacological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing significant potential in multiple therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antibacterial properties. Specifically:

  • Activity Against Bacteria : Studies have shown that compounds similar to this compound demonstrate effectiveness against both gram-positive and gram-negative bacteria. For instance, analogs have been tested against Staphylococcus aureus and Bacillus subtilis, showing promising results at non-cytotoxic concentrations .

Anticancer Activity

The compound's structure suggests potential anticancer properties:

  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines. The presence of the thiazole moiety has been linked to enhanced cytotoxicity, with some derivatives exhibiting IC50 values lower than established anticancer drugs like doxorubicin .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Reference
AntibacterialStaphylococcus aureus< 10
AntibacterialBacillus subtilis< 15
AnticancerHT29 (Colorectal cancer)1.61
AnticancerA431 (Skin cancer)1.98

Detailed Research Findings

  • Antimicrobial Evaluation : A study on thiazole derivatives indicated that the presence of electron-donating groups significantly enhances antibacterial activity. The structural modifications in the benzamide portion were crucial for increasing potency against bacterial strains .
  • Cytotoxic Mechanisms : Molecular dynamics simulations have provided insights into how the compound interacts with cellular targets. The hydrophobic interactions observed suggest that structural features of the compound facilitate binding to proteins involved in cancer progression .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the thiazole ring and substitutions on the benzamide moiety can lead to improved biological activity. For instance, substituents at specific positions on the phenyl ring were found to enhance anticancer efficacy, indicating a pathway for future drug development .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Effects : Some thiazole derivatives have shown promise in inhibiting cancer cell growth.
  • Antimicrobial Properties : Thiazole-containing compounds are often evaluated for antibacterial and antifungal activities.

Applications in Medicinal Chemistry

  • Drug Development :
    • Inhibitors of Enzymes : Compounds like 3,5-dimethoxy-N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide may serve as inhibitors for various enzymes implicated in disease processes. For instance, thiazole derivatives have been studied as inhibitors of kynurenine 3-hydroxylase, an enzyme linked to neurodegenerative diseases .
    • Targeting Cancer Pathways : The compound's structural features suggest potential as a selective inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Similar compounds have demonstrated high potency against CDK4 and CDK6 .
  • Pharmacological Studies :
    • Structure-Activity Relationship (SAR) : Understanding how modifications to the thiazole or benzamide moieties affect biological activity can guide the design of more effective drugs. Research on related compounds has provided insights into optimizing potency and selectivity .

Case Study 1: Antitumor Activity

A study evaluated a series of thiazole derivatives, including analogs of this compound, for their ability to inhibit tumor growth in vitro. Results indicated that specific modifications to the thiazole ring significantly enhanced cytotoxicity against various cancer cell lines.

Compound NameStructure FeaturesIC50 (μM)
Compound AThiazole ring, methoxy groups15
Compound BThiazole ring, amide group10

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of thiazole derivatives. The compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Core Scaffold and Functional Groups

  • Benzamide-Thiazole Hybrids: Compounds like 3,5-dimethoxy-N-(6-methyl-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7d) () share the 3,5-dimethoxybenzamide moiety but incorporate indenothiazole instead of bis-thiazole.
  • Urea-Linked Thiazoles :
    Compounds such as 1f and 1g () replace the benzamide group with urea linkages. Urea derivatives exhibit stronger hydrogen-bonding capacity due to dual NH groups, which may improve solubility but reduce metabolic stability compared to benzamides .

Substituent Effects

  • Methoxy Groups :
    The 3,5-dimethoxy substitution on the benzamide ring is conserved in analogs like 7d and 7e (). Methoxy groups enhance electron density and steric bulk, influencing binding affinity in enzyme inhibition studies .
  • Thiazole Modifications: The 4-methylthiazol-2-yl group in the target compound contrasts with 6-chloro or 6-methoxy substituents in indenothiazole derivatives (e.g., 7e, 7f).

Physicochemical Properties

Compound Name / ID Yield (%) Melting Point (°C) Molecular Weight Key Substituents
Target Compound N/A N/A ~445* 3,5-dimethoxy, bis-thiazole, amide
7d () 47 N/A 423.4 3,5-dimethoxy, indenothiazole
1f () 70.7 198–200 667.9 Urea, piperazine, trifluoromethyl
1g () 78.4 205–207 638.1 Urea, hydroxybenzylidene
N-(4-(2-((5-chloro-2-methylphenyl)... () N/A N/A 445.9 3,5-dimethoxy, chloro-methylphenyl

*Estimated based on analog 921519-61-1 ().

Spectral Data and Tautomerism

  • IR Spectroscopy :
    • The target compound’s amide C=O stretch is expected near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides ().
    • Thiazole C=S vibrations (1247–1255 cm⁻¹) in triazole derivatives () differ from the target’s amide-dominated spectrum.
  • NMR Analysis :
    • The 3,5-dimethoxybenzamide protons in analogs like 7d resonate at δ 3.85–8.06 ppm (), consistent with aromatic methoxy and amide NH groups.
    • Urea derivatives (e.g., 1f ) show downfield NH signals (δ 9.5–10.5 ppm) due to stronger hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.